

# "Taraxasterol versus Lupeol: a comparative study of their pharmacological effects"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |              |
|----------------|--------------|
| Compound Name: | Taraxasterol |
| Cat. No.:      | B1681928     |

[Get Quote](#)

## Taraxasterol vs. Lupeol: A Comparative Pharmacological Guide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Taraxasterol** and Lupeol are naturally occurring pentacyclic triterpenoids found in a variety of medicinal plants, edible fruits, and vegetables.<sup>[1][2]</sup> **Taraxasterol** is a key bioactive component of dandelion (*Taraxacum officinale*), while Lupeol is abundant in foods like mangoes, grapes, and olives.<sup>[2][3]</sup> Both compounds have garnered significant attention in the scientific community for their diverse and potent pharmacological activities, particularly their anti-inflammatory and anti-cancer properties.<sup>[4][5]</sup> This guide provides a comprehensive comparison of their pharmacological effects, supported by experimental data and detailed methodologies, to aid researchers in drug discovery and development.

## Comparative Data on Pharmacological Effects

The following tables summarize the quantitative data on the anti-inflammatory and anti-cancer effects of **Taraxasterol** and Lupeol, facilitating a direct comparison of their potency and efficacy as observed in various experimental models.

### Table 1: Comparative Anti-inflammatory Activity

| Compound                                           | Model/Cell Line                         | Dosage/Concentration  | Effect                                                                                                                        | Reference |
|----------------------------------------------------|-----------------------------------------|-----------------------|-------------------------------------------------------------------------------------------------------------------------------|-----------|
| Taraxasterol                                       | LPS-induced<br>RAW 264.7<br>Macrophages | 2.5, 5, 12.5<br>µg/ml | Inhibition of NO,<br>PGE <sub>2</sub> , TNF-α, IL-1β, and IL-6<br>production.                                                 | [6]       |
| LPS-induced<br>Acute Lung<br>Injury (Mouse)        | 10 mg/kg (i.p.)                         |                       | Significant<br>reduction in pro-<br>inflammatory<br>factors and<br>myeloperoxidase<br>activity.                               | [2]       |
| TPA-induced Ear<br>Edema (Mouse)                   | 0.5 and 1 mg/ear                        |                       | Suppression of<br>ear edema and<br>reduction in cell<br>infiltration.                                                         | [7]       |
| Lupeol                                             | LPS-stimulated<br>HUVECs                | Not Specified         | Enhanced HO-1<br>production,<br>inhibited NF-κB<br>activity, and<br>reduced COX-<br>2/PGE <sub>2</sub> and<br>iNOS/NO levels. | [8]       |
| TPA-induced Ear<br>Edema (Mouse)                   | 0.5 and 1 mg/ear                        |                       | Alleviation of<br>inflammation and<br>decreased<br>myeloperoxidase<br>levels.                                                 | [3]       |
| Carraageenan-<br>induced<br>Peritonitis<br>(Mouse) | From 1 mg/kg                            |                       | Dose-dependent<br>inhibition of<br>neutrophil<br>migration.                                                                   | [9]       |

---

|                         |                       |                                                                                                       |
|-------------------------|-----------------------|-------------------------------------------------------------------------------------------------------|
| Arthritis (Mouse Model) | 12.5–200 mg/kg (p.o.) | Significant reduction in CD4+ and CD8+ T cell counts and cytokine levels (IL-2, IFN-gamma, IL-4). [3] |
|-------------------------|-----------------------|-------------------------------------------------------------------------------------------------------|

---

**Table 2: Comparative Anti-Cancer Activity**

| Compound                                 | Cancer Cell Line        | IC50 Value / Concentration                                                               | Effect                                                                            | Reference |
|------------------------------------------|-------------------------|------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------|-----------|
| Taraxasterol                             | Prostate Cancer (PC3)   | 114.68 µM (24h)                                                                          | Reduced cell survival and invasion potential.                                     | [10][11]  |
| Hepatocellular Carcinoma (HepG2)         | 17.0 µM                 | Selective inhibition of proliferation, G0/G1 cell cycle arrest, and apoptosis induction. | [12]                                                                              |           |
| Non-Small Cell Lung Cancer (A549, H1299) | Not Specified           |                                                                                          | Induction of apoptosis and cell cycle arrest.                                     | [13]      |
| Cervical Cancer (HeLa-S3)                | 0.5-20 µg/mL            |                                                                                          | Inhibition of cell growth and migration.                                          | [14]      |
| Lupeol                                   | Prostate Cancer (LAPC4) | 15.9 µmol/L                                                                              | Dose-dependent growth inhibition.                                                 | [15]      |
| Prostate Cancer (LNCaP)                  | 17.3 µmol/L             |                                                                                          | Dose-dependent growth inhibition.                                                 | [15]      |
| Pancreatic Cancer (PCNA-1)               | Not Specified           |                                                                                          | Inhibition of proliferation, induction of apoptosis, and G0/G1 cell cycle arrest. | [16]      |
| Lung Cancer (A427)                       | Not Specified           |                                                                                          | Growth inhibition via apoptosis induction.                                        | [17]      |

## Detailed Pharmacological Comparison

### Anti-inflammatory Effects

Both **Taraxasterol** and Lupeol exhibit potent anti-inflammatory properties by modulating key signaling pathways and reducing the production of inflammatory mediators.

**Taraxasterol** exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.<sup>[2]</sup> This leads to a significant reduction in the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as inflammatory mediators like nitric oxide (NO) and prostaglandin E<sub>2</sub> (PGE<sub>2</sub>).<sup>[2][6]</sup> Additionally, **Taraxasterol** has been shown to suppress the NLRP3 inflammasome, a key component of the innate immune response.<sup>[2]</sup>  
<sup>[12]</sup>

Lupeol also targets the NF-κB pathway to mediate its anti-inflammatory actions.<sup>[3]</sup> It has been shown to inhibit the generation of pro-inflammatory cytokines, including TNF-α and various interleukins.<sup>[3]</sup> Lupeol's anti-inflammatory potential is also attributed to its ability to decrease the production of PGE<sub>2</sub> and reduce cellular infiltration into inflamed tissues.<sup>[3][7]</sup> Furthermore, it can modulate the immune system by suppressing T-lymphocyte activity and the generation of related cytokines.<sup>[3]</sup>

### Anti-cancer Effects

**Taraxasterol** and Lupeol have demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines, albeit through partially distinct molecular mechanisms.

**Taraxasterol** has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis.<sup>[12][18]</sup> Its anti-cancer activity is linked to the modulation of several signaling pathways, including the upregulation of Hint1 in liver cancer and the inhibition of EGFR/AKT1 signaling in gastric cancer.<sup>[12]</sup> In non-small cell lung cancer, **Taraxasterol** has been found to induce apoptosis and modulate the tumor microenvironment.<sup>[18][19]</sup>

Lupeol employs a multi-pronged strategy to inhibit cancer cell growth, including the induction of apoptosis and the inhibition of angiogenesis and metastasis.<sup>[3][17]</sup> Its mechanisms of action involve the targeting of key signaling pathways such as PI3K/Akt and Wnt/β-catenin.<sup>[3][17]</sup> In prostate cancer, Lupeol acts as a potent androgen receptor inhibitor.<sup>[15]</sup> For pancreatic cancer,

it has been shown to inhibit proliferation and induce apoptosis through the AKT/ERK pathways.

[\[16\]](#)

## Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of **Taraxasterol** and Lupeol.

### Cell Viability Assay (MTT Assay)

- Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.
- Protocol:
  - Seed cells (e.g., HeLa-S3, PC3) in a 96-well plate at a density of  $1 \times 10^5$  cells/mL and allow them to adhere overnight.[\[14\]](#)
  - Treat the cells with various concentrations of **Taraxasterol** or Lupeol (e.g., 0.5 to 20  $\mu\text{g/mL}$ ) for specified time periods (e.g., 24, 48, 72 hours).[\[14\]](#)
  - After the treatment period, add MTT reagent to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.[\[14\]](#)
  - Add a solubilizing agent (e.g., formazan solution) to dissolve the crystals.[\[14\]](#)
  - Measure the absorbance at 570 nm using a microplate reader to determine cell viability. [\[14\]](#) The  $\text{IC}_{50}$  value, the concentration at which 50% of cell growth is inhibited, is then calculated.[\[11\]](#)

### In Vivo Anti-inflammatory Model: TPA-induced Mouse Ear Edema

- Objective: To evaluate the topical anti-inflammatory activity of the compounds.
- Protocol:
  - Administer **Taraxasterol** or Lupeol (e.g., 0.5 and 1 mg/ear) topically to the ears of mice.[\[3\]](#) [\[7\]](#)

- After a set period, induce inflammation by applying 12-O-tetradecanoylphorbol-13-acetate (TPA) to the same ear.[3]
- Measure the ear thickness at various time points after TPA application to quantify the edema.
- At the end of the experiment, collect ear punch biopsies to measure myeloperoxidase (MPO) activity, a marker for neutrophil infiltration.[3]

## Western Blot Analysis

- Objective: To detect and quantify the expression of specific proteins involved in signaling pathways.
- Protocol:
  - Treat cells (e.g., LLC, SPC-A1) with different concentrations of **Taraxasterol** or Lupeol for a specified time.[20]
  - Lyse the cells using RIPA buffer containing protease inhibitors to extract total protein.[20]
  - Determine the protein concentration using a standard assay (e.g., BCA assay).
  - Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
  - Block the membrane with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.
  - Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Bcl-2, p-AKT).[16][18]
  - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  - Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

## In Vivo Tumor Model: Xenograft Mouse Model

- Objective: To assess the anti-tumor efficacy of the compounds in a living organism.
- Protocol:
  - Subcutaneously inject cancer cells (e.g.,  $2 \times 10^6$  LLC cells) into the dorsal side of immunocompromised mice (e.g., C57 or athymic nude mice).[15][20]
  - Once tumors are established, randomly assign mice to treatment and control groups.
  - Administer **Taraxasterol** or Lupeol (e.g., 40 mg/kg, intraperitoneally, 3 times/week) or a vehicle control.[15]
  - Monitor tumor volume and body weight regularly throughout the experiment.[20]
  - At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).[15]

## Visualizing the Mechanisms: Signaling Pathways and Workflows

### Signaling Pathways

```
// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; Taraxasterol [label="Taraxasterol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; NF_kB_Inhibition [label="NF-κB Pathway\nInhibition", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK_Inhibition [label="MAPK Pathway\nInhibition", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammatory_Cytokines [label="↓ Pro-inflammatory Cytokines\n(TNF-α, IL-6, IL-1β)", fillcolor="#FFFFFF", fontcolor="#202124"]; Inflammatory_Mediators [label="↓ Inflammatory Mediators\n(NO, PGE2)", fillcolor="#FFFFFF", fontcolor="#202124"]; NLRP3_Inhibition [label="NLRP3 Inflammasome\nSuppression", fillcolor="#F1F3F4", fontcolor="#202124"];
```

```
// Edges LPS -> TLR4 [color="#202124"]; TLR4 -> NF_kB_Inhibition [label="Activates", style=dashed, color="#5F6368"]; TLR4 -> MAPK_Inhibition [label="Activates", style=dashed, color="#5F6368"]; Taraxasterol -> NF_kB_Inhibition [label="Inhibits", color="#EA4335"]; Taraxasterol -> MAPK_Inhibition [label="Inhibits", color="#EA4335"]; Taraxasterol -> NLRP3_Inhibition [label="Suppresses", color="#EA4335"]; NF_kB_Inhibition ->
```

Inflammatory\_Cytokines [color="#4285F4"]; MAPK\_Inhibition -> Inflammatory\_Mediators [color="#4285F4"]; }

Caption: **Tanaxasterol**'s Anti-inflammatory Mechanism.

```
// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., LPS, TPA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lupeol [label="Lupeol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; NF_kB_Inhibition [label="NF-κB Pathway\nInhibition", fillcolor="#F1F3F4", fontcolor="#202124"]; T_Cell_Modulation [label="T-Cell Modulation", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammatory_Cytokines [label="↓ Pro-inflammatory Cytokines\n(TNF-α, ILs)", fillcolor="#FFFFFF", fontcolor="#202124"]; Inflammatory_Mediators [label="↓ Inflammatory Mediators\n(PGE2)", fillcolor="#FFFFFF", fontcolor="#202124"]; Cellular_Infiltration [label="↓ Cellular Infiltration", fillcolor="#FFFFFF", fontcolor="#202124"];
```

```
// Edges Inflammatory_Stimuli -> NF_kB_Inhibition [label="Activates", style=dashed, color="#5F6368"]; Lupeol -> NF_kB_Inhibition [label="Inhibits", color="#EA4335"]; Lupeol -> T_Cell_Modulation [label="Modulates", color="#EA4335"]; NF_kB_Inhibition -> Inflammatory_Cytokines [color="#4285F4"]; NF_kB_Inhibition -> Inflammatory_Mediators [color="#4285F4"]; T_Cell_Modulation -> Cellular_Infiltration [color="#4285F4"]; }
```

Caption: Lupeol's Anti-inflammatory Mechanism.

```
// Nodes Tanaxasterol [label="Tanaxasterol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; EGFR_AKT1 [label="EGFR/AKT1 Signaling\n(Gastric Cancer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hint1 [label="Hint1 Upregulation\n(Liver Cancer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis_Induction [label="Apoptosis Induction", fillcolor="#FFFFFF", fontcolor="#202124"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest\n(G0/G1)", fillcolor="#FFFFFF", fontcolor="#202124"]; Proliferation_Inhibition [label="↓ Cell Proliferation", fillcolor="#FFFFFF", fontcolor="#202124"]; Tumor_Microenvironment [label="Tumor Microenvironment\nModulation (NSCLC)", fillcolor="#F1F3F4", fontcolor="#202124"];
```

```
// Edges Tanaxasterol -> EGFR_AKT1 [label="Inhibits", color="#EA4335"]; Tanaxasterol -> Hint1 [label="Upregulates", color="#4285F4"]; Tanaxasterol -> Tumor_Microenvironment [label="Modulates", color="#FBBC05"]; EGFR_AKT1 -> Proliferation_Inhibition
```

```
[color="#202124"]; Hint1 -> Apoptosis_Induction [color="#202124"]; Apoptosis_Induction -> Proliferation_Inhibition [style=dashed, color="#5F6368"]; Taraxasterol -> Cell_Cycle_Arrest [color="#EA4335"]; Cell_Cycle_Arrest -> Proliferation_Inhibition [color="#202124"]; }
```

Caption: **Taraxasterol**'s Anti-Cancer Mechanisms.

```
// Nodes Lupeol [label="Lupeol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Wnt_BetaCatenin [label="Wnt/β-catenin Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; AR [label="Androgen Receptor (AR)\n(Prostate Cancer)", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT_ERK [label="AKT/ERK Pathway\n(Pancreatic Cancer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis_Induction [label="Apoptosis Induction", fillcolor="#FFFFFF", fontcolor="#202124"]; Proliferation_Inhibition [label="↓ Cell Proliferation", fillcolor="#FFFFFF", fontcolor="#202124"]; Angiogenesis_Inhibition [label="↓ Angiogenesis", fillcolor="#FFFFFF", fontcolor="#202124"];
```

```
// Edges Lupeol -> PI3K_Akt [label="Inhibits", color="#EA4335"]; Lupeol -> Wnt_BetaCatenin [label="Inhibits", color="#EA4335"]; Lupeol -> AR [label="Inhibits", color="#EA4335"]; Lupeol -> AKT_ERK [label="Inhibits", color="#EA4335"]; PI3K_Akt -> Proliferation_Inhibition [color="#4285F4"]; Wnt_BetaCatenin -> Proliferation_Inhibition [color="#4285F4"]; AR -> Proliferation_Inhibition [color="#4285F4"]; AKT_ERK -> Apoptosis_Induction [style=dashed, color="#5F6368"]; Lupeol -> Apoptosis_Induction [color="#4285F4"]; Lupeol -> Angiogenesis_Inhibition [color="#FBBC05"]; }
```

Caption: Lupeol's Anti-Cancer Mechanisms.

## Experimental Workflow

```
// Nodes Start [label="Compound Selection\n(Taraxasterol / Lupeol)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; In_Vitro [label="In Vitro Studies", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Viability [label="Cell Viability\n(MTT Assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mechanism_Study [label="Mechanism of Action\n(Western Blot, PCR)", fillcolor="#F1F3F4", fontcolor="#202124"]; In_Vivo [label="In Vivo Studies", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Animal_Model [label="Animal Model\n(Inflammation / Cancer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Efficacy_Toxicity [label="Efficacy & Toxicity\nAssessment", fillcolor="#F1F3F4",
```

```
fontcolor="#202124"]; End [label="Lead Compound\nIdentification", shape=ellipse,  
fillcolor="#EA4335", fontcolor="#FFFFFF"];  
  
// Edges Start -> In_Vitro [color="#202124"]; In_Vitro -> Cell_Viability [color="#5F6368"];  
In_Vitro -> Mechanism_Study [color="#5F6368"]; Mechanism_Study -> In_Vivo  
[label="Promising\nResults", color="#202124"]; In_Vivo -> Animal_Model [color="#5F6368"];  
Animal_Model -> Efficacy_Toxicity [color="#5F6368"]; Efficacy_Toxicity -> End  
[color="#202124"]; }
```

Caption: General Drug Discovery Workflow.

## Conclusion

Both **Taraxasterol** and Lupeol are promising natural compounds with substantial anti-inflammatory and anti-cancer potential. While they share common mechanisms, such as the inhibition of the NF-κB pathway, they also exhibit distinct molecular targets and activities in different disease models. **Taraxasterol** shows strong effects on the NLRP3 inflammasome and specific pathways in liver and gastric cancers. Lupeol, on the other hand, has well-documented effects on the Wnt/β-catenin and PI3K/Akt pathways and acts as an androgen receptor inhibitor.

This comparative guide highlights the therapeutic potential of both triterpenoids. Further head-to-head comparative studies are warranted to fully elucidate their relative efficacy and safety profiles. Additionally, research into optimizing their bioavailability and exploring synergistic effects with existing therapies could pave the way for their clinical application in the treatment of inflammatory diseases and cancer.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scispace.com [scispace.com]

- 2. The phytochemical and pharmacological profile of taraxasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Action and Research Progress of Taraxasterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lupeol and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New insights into the mechanism of action of the anti-inflammatory triterpene lupeol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effects of Lupeol as a Candidate for New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects and possible mechanism of action of lupeol acetate isolated from *Himatanthus drasticus* (Mart.) Plumel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Anti-metastatic effect of taraxasterol on prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The phytochemical and pharmacological profile of taraxasterol [frontiersin.org]
- 13. e-century.us [e-century.us]
- 14. tmrjournals.com [tmrjournals.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Lupeol inhibits proliferation and induces apoptosis of human pancreatic cancer PCNA-1 cells through AKT/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | An updated review deciphering the anticancer potential of pentacyclic triterpene lupeol and its nanoformulations [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Taraxasterol Inhibits Tumor Growth by Inducing Apoptosis and Modulating the Tumor Microenvironment in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Taraxasterol Inhibits Tumor Growth by Inducing Apoptosis and Modulating the Tumor Microenvironment in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["Taraxasterol versus lupeol: a comparative study of their pharmacological effects"]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1681928#taraxasterol-versus-lupeol-a-comparative-study-of-their-pharmacological-effects>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)